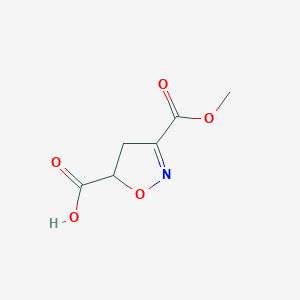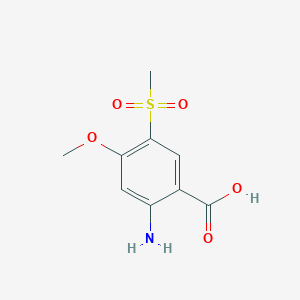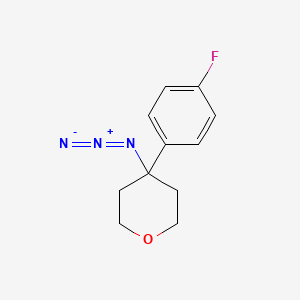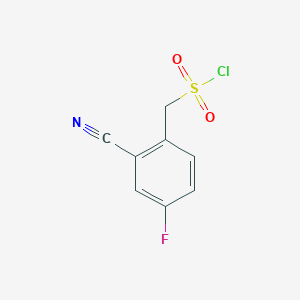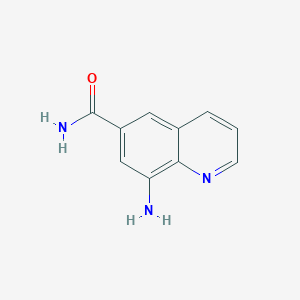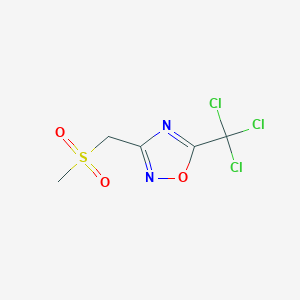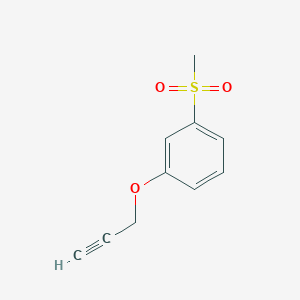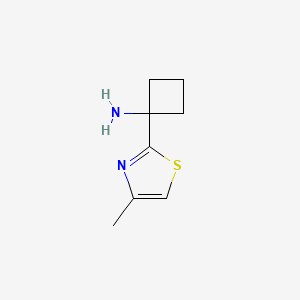
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine
Descripción general
Descripción
1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine is a chemical compound with the CAS Number: 1303845-63-7 . It has a molecular weight of 168.26 and its IUPAC name is 1-(4-methyl-1,3-thiazol-2-yl)cyclobutylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3 . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Compounds with a thiazole ring, such as 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine, have been reported to exhibit antimycobacterial properties . These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Glucokinase Activators
Thiazole-based compounds have been identified as glucokinase activators . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an essential step in glucose metabolism. Therefore, these compounds could potentially be used in the treatment of type 2 diabetes .
Antitubercular Activities
Thiazole derivatives have been reported to exhibit antitubercular activities . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the development of new antitubercular drugs .
Antibacterial Activity
The compound has shown antibacterial activity against Gram-negative strains like Escherichia coli and Gram-positive strains like Staphylococcus albus . This suggests potential use in the development of new antibacterial drugs .
Antifungal Activity
The compound has demonstrated antifungal activity against various fungi including Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum . This indicates its potential use in the development of antifungal drugs .
Antioxidant Activity
Thiazole compounds have been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-inflammatory Activity
Thiazole compounds have been associated with anti-inflammatory activity . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the treatment of inflammatory conditions .
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been associated with antitumor or cytotoxic activities . This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)cyclobutan-1-amine could potentially be used in the development of new cancer treatments .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-5-11-7(10-6)8(9)3-2-4-8/h5H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVRCYVGOMCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1303845-63-7 | |
| Record name | 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)
